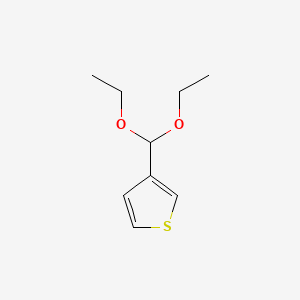

3-(Diethoxymethyl)thiophene

Description

3-(Diethoxymethyl)thiophene is a thiophene derivative featuring a diethoxymethyl substituent at the 3-position of the heterocyclic ring. Thiophene derivatives are widely studied for their electronic, optical, and biological activities, with substituents like alkyl, aryl, and ether groups significantly influencing their behavior . The diethoxymethyl group, combining ether and methyl functionalities, may enhance solubility and processability while modifying electronic conjugation—a critical factor in materials science and pharmaceutical applications.

Properties

IUPAC Name |

3-(diethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXDNUQYRTTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CSC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426519 | |

| Record name | 3-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-44-8 | |

| Record name | 3-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using continuous flow reactors. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Industrial methods may also employ advanced purification techniques, such as distillation and chromatography, to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Diethoxymethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to thiophene derivatives with reduced functional groups, using reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

3-(Diethoxymethyl)thiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

- Diethoxymethyl vs. Alkyl Chains : Unlike linear alkyl substituents (e.g., hexyl in P3HT), the diethoxymethyl group introduces ether oxygen atoms, which may disrupt π-conjugation but improve solubility in polar solvents. For instance, P3HT’s high regioregularity (>90%) and conductivity (10–100 S/cm) stem from ordered alkyl side chains . In contrast, chlorohexyl and bromohexyl analogs exhibit lower regioregularity (70–75%) and molar mass due to steric and electronic effects during polymerization .

- Comparison with Aryl-Substituted Derivatives: Diphenylthiophenes () exhibit bent-core liquid crystalline behavior, while this compound’s flexible ether groups may favor amorphous phases. Phenyl or phenoxy substituents (e.g., in POPOT) enhance conjugation and thermal stability compared to alkyl chains .

Table 2: Performance in Functional Materials

- Conductivity and Processability : Siloxane-modified thiophenes () achieve elastomeric properties with low glass transition temperatures (Tg < 0°C), enabling solution-processable conductive films. The diethoxymethyl group’s ether linkages could similarly enhance processability while maintaining moderate conductivity.

- Gas Sensing: Poly[3-(butylthio)thiophene] demonstrates selective NO₂ sensing due to sulfur’s electron-withdrawing effects . Diethoxymethyl groups, being electron-donating, might shift selectivity toward electron-deficient analytes.

Table 3: Bioactivity of Thiophene Derivatives

- Anti-inflammatory Potential: Thiophene derivatives with acetyl or methyl groups (e.g., 3-acetylthiophene ) show anti-inflammatory activity. The diethoxymethyl group’s steric bulk and polarity might modulate binding affinity to biological targets.

- Drug Delivery : Ether-containing side chains, as in this compound, could improve pharmacokinetics by enhancing solubility and reducing cytotoxicity compared to halogenated analogs (e.g., 3-(6-chlorohexyl)thiophene ).

Biological Activity

3-(Diethoxymethyl)thiophene is a thiophene-based compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Thiophene Compounds

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound contributes to its reactivity and interaction with various biological targets.

Target Interactions

This compound interacts primarily with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. These interactions lead to the modulation of inflammatory pathways:

- COX Inhibition : COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, mediators of inflammation. Inhibition of these enzymes can reduce inflammatory responses.

- LOX Inhibition : LOX enzymes contribute to leukotriene synthesis, another set of inflammatory mediators.

Pharmacological Properties

The compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce inflammation in animal models. For instance, it demonstrated an IC50 value comparable to established anti-inflammatory drugs.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, potentially useful in treating infections.

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound inhibited the growth of cancer cells in culture, leading to a significant reduction in cell viability at concentrations above 10 µM.

- The compound was shown to modulate gene expression related to inflammation, specifically reducing levels of TNF-α and IL-6 in macrophages treated with lipopolysaccharide (LPS).

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent.

- Dosage studies revealed that lower doses (up to 50 mg/kg) were effective in reducing inflammation without significant toxicity.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Metabolism : It is metabolized by cytochrome P450 enzymes, producing reactive metabolites that can further interact with cellular targets.

- Transport Mechanisms : The uptake of this compound into cells occurs via passive diffusion and active transport mechanisms.

Comparative Analysis

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | ~10 | Anti-inflammatory, anticancer |

| Tinoridine | ~29.2 | Anti-inflammatory |

| Tiaprofenic acid | ~6.0 | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.